ethyl 2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-methyl-1H-indole-3-carboxylate is a compound that belongs to the class of indole derivatives, which are heterocyclic compounds known for their significance in medicinal chemistry and pharmaceuticals. Indole derivatives are characterized by a fused pyrrole and benzene ring structure and are commonly modified at various positions to yield compounds with diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles without the need for transition metal catalysts . Another approach includes the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclizations . Additionally, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be prepared by heating specific propanoates with polyphosphoric acid .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often determined using techniques such as NMR, ESI-MS, and X-ray diffraction. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was characterized by these methods, revealing its crystallization in the orthorhombic system .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including the Friedel-Crafts acylation, which occurs at the C3-position or on the benzene moiety of the indole nucleus . Alkylation reactions with nucleophiles such as piperidine have also been observed, demonstrating sensitivity to steric effects . Moreover, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential as pharmaceutical agents. For example, ethyl 5-hydroxyindole-3-carboxylate derivatives have been evaluated as inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, with the positioning of substituents affecting their potency .
Scientific Research Applications
1. Microwave-Assisted Synthesis
- Application Summary: This compound is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives . These derivatives are synthesized from commercially available anilines that are properly functionalized by different electron-withdrawing and -donating groups .
- Methods of Application: The procedure involves a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
- Results or Outcomes: The desired products were obtained in excellent yields and high regioselectivity . The synthesized compounds were confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .
2. Synthesis of Indole Derivatives
- Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application: To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 . Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .
- Results or Outcomes: The synthesis resulted in the successful creation of indole derivatives .
3. Protein Kinase C Alpha (PKCα) Inhibitors
- Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used in the development of Protein kinase C alpha (PKCα) inhibitors .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
4. Inhibitors of the C-terminal domain of RNA polymerase II
- Application Summary: This compound is used in the development of inhibitors of the C-terminal domain of RNA polymerase II .
- Methods of Application: The specific methods of application in this context are not provided in the sources .
- Results or Outcomes: The outcomes of this application are not provided in the sources .
5. Kinase Insert Domain Receptor (KDR) Inhibitors
- Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used in the development of Kinase Insert Domain Receptor (KDR) inhibitors .
- Methods of Application: The specific methods of application in this context are not provided in the sources .
- Results or Outcomes: The outcomes of this application are not provided in the sources .
6. Organocatalysts for the Anti-Mannich Reaction
- Application Summary: This compound is used as an organocatalyst for the anti-Mannich reaction .
- Methods of Application: The specific methods of application in this context are not provided in the sources .
- Results or Outcomes: The outcomes of this application are not provided in the sources .
7. Nitric Oxide Synthase (nNOS) Inhibitors
- Application Summary: This compound is used in the development of Nitric Oxide Synthase (nNOS) inhibitors .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
8. Reactant for Preparation of Indole-Based Heterocycles
- Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used as a reactant for the preparation of indole-based heterocycles .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
9. Glycine Receptor Ligands
properties
IUPAC Name |
ethyl 2-methyl-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKIKDXKRONLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399027 | |
Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-1H-indole-3-carboxylate | |
CAS RN |
53855-47-3 | |
Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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